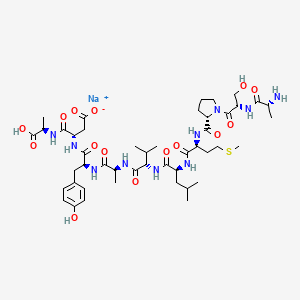
Reltecimod sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reltecimod, also known as AB-103, NSC-37096, P-2TA, is a CD28 antigen inhibitor potentially for the treatment of necrotizing soft tissue infection.
Wissenschaftliche Forschungsanwendungen
Immune Modulation in Necrotizing Soft Tissue Infections
Reltecimod, known as a CD 28 T-lymphocyte receptor mimetic, has shown effectiveness in improving the outcome of severe Necrotizing Soft Tissue Infections (NSTI). A study highlighted its role in inhibiting T-cell stimulation caused by various bacterial pathogens. In a randomized trial, early administration of reltecimod significantly improved the primary composite endpoint in the per-protocol population, particularly in resolving organ dysfunction and improving hospital discharge status (Bulger et al., 2020).
Pharmacokinetic and Pharmacodynamic Profile
Reltecimod demonstrates a short plasma half-life in both humans and animal models. Its rapid redistribution to lymphatic tissues, where T cells are produced, contributes to its prolonged clinical benefits. The lymphatic concentration of reltecimod is substantially higher than its plasma concentration shortly after administration. This suggests that reltecimod's prolonged effects result from fast distribution to target organs and rapid intervention with signaling pathways, despite its short residence time in plasma (Edgar et al., 2020).
Dosing Regimen in Mouse Models of Infection
Research on mouse models of lethal infection has indicated that a single dose of reltecimod is more effective than multiple doses. This finding is based on the drug's ability to modulate the host immune response by targeting the co-stimulatory pathway essential for inducing pro-inflammatory cytokines. The single therapeutic dose of reltecimod led to early decreases in cytokine/chemokine levels and circulating leukocyte subpopulations (Edgar et al., 2019).
Eigenschaften
CAS-Nummer |
1943755-99-4 |
|---|---|
Produktname |
Reltecimod sodium |
Molekularformel |
C46H71N10NaO15S |
Molekulargewicht |
1059.18 |
IUPAC-Name |
sodium (S)-3-((S)-2-((S)-2-((S)-2-((S)-2-((S)-2-((S)-1-(D-alanyl-L-seryl)pyrrolidine-2-carboxamido)-4-(methylthio)butanamido)-4-methylpentanamido)-3-methylbutanamido)propanamido)-3-(4-hydroxyphenyl)propanamido)-4-(((R)-1-carboxyethyl)amino)-4-oxobutanoate |
InChI |
InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/q;+1/p-1/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1 |
InChI-Schlüssel |
GQYCKGDMCOZFKT-CHDMJDELSA-M |
SMILES |
CSCC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](C(O)=O)C)=O)CC([O-])=O)=O)CC1=CC=C(O)C=C1)=O)C)=O)C(C)C)=O)CC(C)C)=O)NC([C@@H]2CCCN2C([C@@H](NC([C@H](N)C)=O)CO)=O)=O.[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Reltecimod sodium; AB103 sodium; AB 103 sodium; AB-103 sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B610358.png)
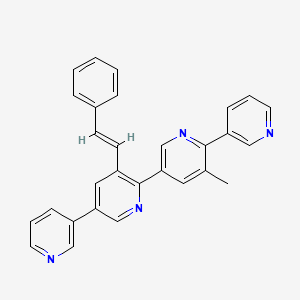
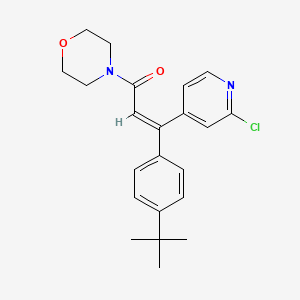
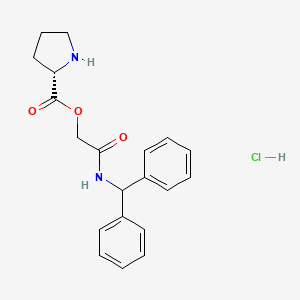
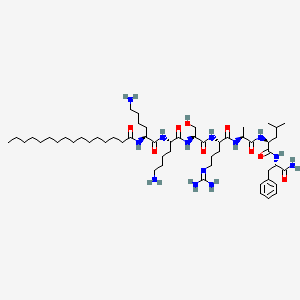
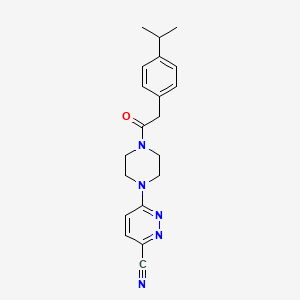
![2,5-Dihydro-7-methoxy-2-(4-methoxyphenyl)-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610368.png)

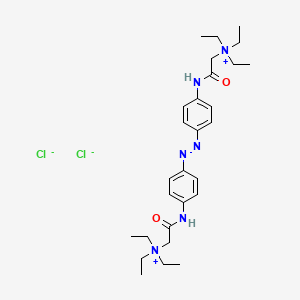
![3-[({(1r)-6-[methyl(Phenyl)amino]-1,2,3,4-Tetrahydronaphthalen-1-Yl}methyl)amino]pyridine-4-Carboxylic Acid](/img/structure/B610375.png)
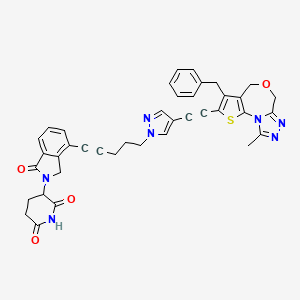
![7,8-Dihydro-2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine-5(6H)-heptanoic acid](/img/structure/B610377.png)
![4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid](/img/structure/B610380.png)
![5-(Chloromethyl)-3-(naphthalen-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B610381.png)